Higher FAP Binding Affinity
The precursor for AlF-PD-FAPI, NOTA-PD-FAPI, demonstrates a significantly higher binding affinity for FAP (lower IC50) compared to the precursor for the clinically used tracer AlF-FAPI-42 (NOTA-FAPI-42). This indicates a stronger interaction with the target at the molecular level. Specifically, NOTA-PD-FAPI exhibits an IC50 of 0.13 ± 0.07 nM, which is approximately 5-fold more potent than NOTA-FAPI-42's IC50 of 0.66 ± 0.19 nM [1].
| Evidence Dimension | In vitro binding affinity for FAP (IC50) |
|---|---|
| Target Compound Data | 0.13 ± 0.07 nM |
| Comparator Or Baseline | NOTA-FAPI-42 (precursor for AlF-FAPI-42): 0.66 ± 0.19 nM |
| Quantified Difference | ~5.1-fold lower IC50 for NOTA-PD-FAPI |
| Conditions | In vitro FAP inhibition assay |
Why This Matters
Higher target affinity can translate to better tumor retention and contrast in PET imaging, which is a critical performance metric for selecting a research tracer.
- [1] Zhou, H., Zhong, J., Peng, S., Liu, Y., Tang, P., Cai, Z., & Hu, K. (2024). Synthesis and preclinical evaluation of novel 18F-labeled fibroblast activation protein tracers for positron emission tomography imaging of cancer-associated fibroblasts. European Journal of Medicinal Chemistry, 264, 115993. View Source
